molecular formula C17H19NO2 B2751607 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1232827-00-7

2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2751607
CAS No.: 1232827-00-7
M. Wt: 269.344
InChI Key: CJQTZUOJIVJKKT-WOJGMQOQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 3-isopropylaniline with 6-methoxysalicylaldehyde under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, using industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its phenolic and imine groups allow it to participate in redox reactions and form hydrogen bonds, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(3-methylphenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(3-ethylphenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(3-propylphenyl)imino]methyl}-6-methoxyphenol

Uniqueness

2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methoxy-6-[(3-propan-2-ylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)13-6-4-8-15(10-13)18-11-14-7-5-9-16(20-3)17(14)19/h4-12,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQTZUOJIVJKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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